![molecular formula C29H44Cl2N6O16P4 B12419718 4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)
4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of two 7-chloroquinoline moieties linked by a 1,3-propanediyl bridge through piperazine rings. The “d6” designation indicates that the compound is deuterated, meaning it contains six deuterium atoms, which are isotopes of hydrogen. The tetraphosphate part of the name indicates that the compound is in the form of a tetraphosphate salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate typically involves multiple steps:
Formation of 7-chloroquinoline: The initial step involves the chlorination of quinoline to form 7-chloroquinoline.
Piperazine Derivatization: The 7-chloroquinoline is then reacted with piperazine to form a piperazine-quinoline derivative.
Linking with 1,3-Propanediyl Bridge: The piperazine-quinoline derivative is then linked with a 1,3-propanediyl bridge through a nucleophilic substitution reaction.
Deuteration: The compound is then subjected to deuteration to replace hydrogen atoms with deuterium.
Formation of Tetraphosphate Salt: Finally, the deuterated compound is converted into its tetraphosphate salt form by reacting with phosphoric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of quinoline to produce 7-chloroquinoline.
Continuous Flow Reactors: Use of continuous flow reactors for the piperazine derivatization and linking steps to ensure high yield and purity.
Deuteration: Industrial deuteration processes using deuterium gas or deuterated solvents.
Salt Formation: Large-scale reaction with phosphoric acid to form the tetraphosphate salt.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moieties.
Reduction: Reduction reactions can occur at the piperazine rings.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro positions of the quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Oxidation products include quinoline N-oxides.
Reduction: Reduction products include piperazine derivatives with reduced nitrogen atoms.
Substitution: Substitution products include various quinoline derivatives with different substituents at the chloro positions.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound is used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology
Antimicrobial Activity: The compound exhibits antimicrobial properties and is studied for its potential use in treating infections.
Enzyme Inhibition: It is used in research to study enzyme inhibition mechanisms.
Medicine
Antimalarial Research: The compound is investigated for its potential use in antimalarial drugs.
Cancer Research: Studies are conducted to explore its efficacy in cancer treatment.
Industry
Pharmaceuticals: It is used in the development of pharmaceutical formulations.
Chemical Manufacturing: The compound is used in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,4’-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate involves:
Molecular Targets: The compound targets specific enzymes and proteins in microbial and cancer cells.
Pathways: It interferes with DNA replication and protein synthesis pathways, leading to cell death.
Binding: The quinoline moieties bind to the active sites of enzymes, inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.
Piperaquine: A bisquinoline compound used in combination therapies for malaria.
Uniqueness
Deuteration: The presence of deuterium atoms makes 4,4’-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate unique, as it can be used in studies involving isotopic labeling.
Tetraphosphate Salt: The tetraphosphate form enhances its solubility and stability, making it suitable for various applications.
Propiedades
Fórmula molecular |
C29H44Cl2N6O16P4 |
|---|---|
Peso molecular |
933.5 g/mol |
Nombre IUPAC |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]quinoline;phosphoric acid |
InChI |
InChI=1S/C29H32Cl2N6.4H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4)/i1D2,10D2,11D2;;;; |
Clave InChI |
OAKKJVUSSVZQRF-RWWSHYHISA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl)C([2H])([2H])N4CCN(CC4)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
SMILES canónico |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


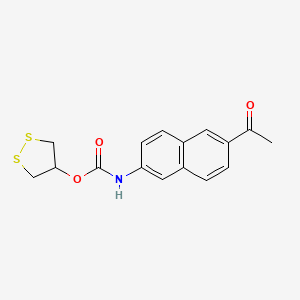
![3-(3-Ethoxy-propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-quinazoline-7-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amide](/img/structure/B12419646.png)
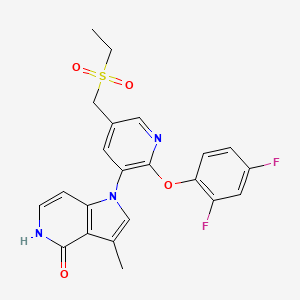
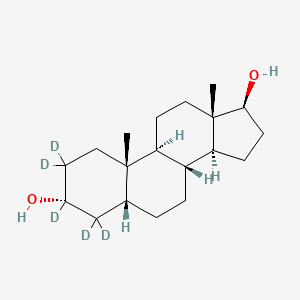
![zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)

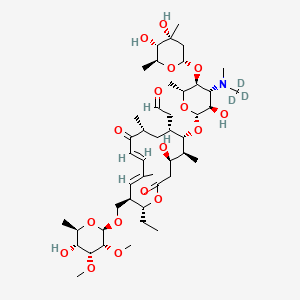
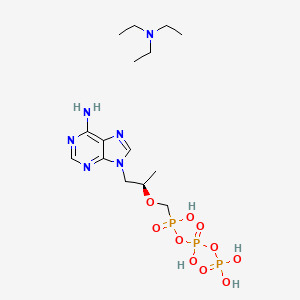
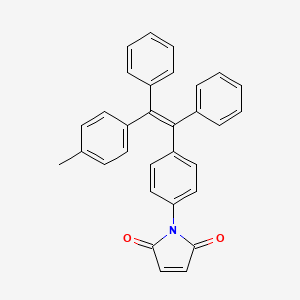

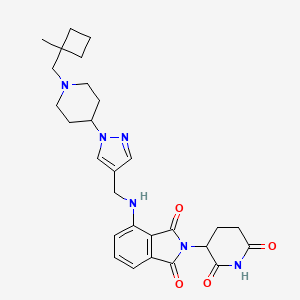
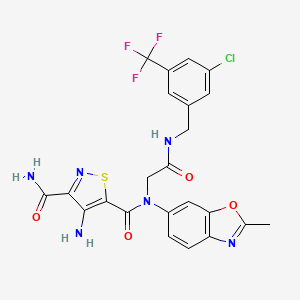
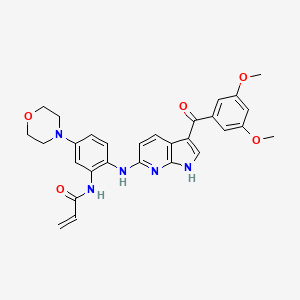
![3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12419733.png)
